molecular formula C14H17BrClNO3 B4766674 2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-MORPHOLINO-1-PROPANONE

2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-MORPHOLINO-1-PROPANONE

Cat. No.: B4766674
M. Wt: 362.64 g/mol
InChI Key: ZNBSSKFGXZZPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-MORPHOLINO-1-PROPANONE is a synthetic organic compound characterized by the presence of bromine, chlorine, and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-MORPHOLINO-1-PROPANONE typically involves the reaction of 4-bromo-2-chlorophenol with 2-methyl-1-morpholino-1-propanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-MORPHOLINO-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.

Scientific Research Applications

2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-MORPHOLINO-1-PROPANONE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-MORPHOLINO-1-PROPANONE involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: A related compound with similar functional groups but lacking the morpholine and propanone moieties.

    2-(4-Bromo-2-chlorophenoxy)acetic acid: Another related compound with an acetic acid group instead of the morpholine and propanone groups.

Uniqueness

2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-MORPHOLINO-1-PROPANONE is unique due to the presence of the morpholine ring and the propanone group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-2-methyl-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrClNO3/c1-14(2,13(18)17-5-7-19-8-6-17)20-12-4-3-10(15)9-11(12)16/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBSSKFGXZZPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCOCC1)OC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-MORPHOLINO-1-PROPANONE
Reactant of Route 2
Reactant of Route 2
2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-MORPHOLINO-1-PROPANONE
Reactant of Route 3
Reactant of Route 3
2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-MORPHOLINO-1-PROPANONE
Reactant of Route 4
Reactant of Route 4
2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-MORPHOLINO-1-PROPANONE
Reactant of Route 5
Reactant of Route 5
2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-MORPHOLINO-1-PROPANONE
Reactant of Route 6
Reactant of Route 6
2-(4-BROMO-2-CHLOROPHENOXY)-2-METHYL-1-MORPHOLINO-1-PROPANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.